4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 317830-03-8
VCID: VC7967095
InChI: InChI=1S/C7H6ClN3S/c1-2-12-7-10-4-5(3-9)6(8)11-7/h4H,2H2,1H3
SMILES: CCSC1=NC=C(C(=N1)Cl)C#N
Molecular Formula: C7H6ClN3S
Molecular Weight: 199.66 g/mol

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile

CAS No.: 317830-03-8

Cat. No.: VC7967095

Molecular Formula: C7H6ClN3S

Molecular Weight: 199.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile - 317830-03-8

Specification

CAS No. 317830-03-8
Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
IUPAC Name 4-chloro-2-ethylsulfanylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C7H6ClN3S/c1-2-12-7-10-4-5(3-9)6(8)11-7/h4H,2H2,1H3
Standard InChI Key XIGPSFQLGBFAQZ-UHFFFAOYSA-N
SMILES CCSC1=NC=C(C(=N1)Cl)C#N
Canonical SMILES CCSC1=NC=C(C(=N1)Cl)C#N

Introduction

Structural and Molecular Characteristics

The compound’s pyrimidine backbone features substitutions at positions 2, 4, and 5. The chloro group at position 4 enhances electrophilicity, while the ethylthio moiety at position 2 introduces steric bulk and sulfur-based reactivity. The cyano group at position 5 contributes to dipole interactions and hydrogen-bonding potential.

Molecular Formula: C7H6ClN3S\text{C}_7\text{H}_6\text{ClN}_3\text{S}
Molecular Weight: ~201.68 g/mol (calculated based on analogous compounds) .

Comparative analysis with structurally related compounds reveals distinct features:

Compound NameMolecular FormulaKey Structural Differences
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrileC6H4ClN3S\text{C}_6\text{H}_4\text{ClN}_3\text{S}Methylthio group instead of ethylthio
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateC8H9ClN2O2S\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2\text{S}Carboxylate ester replaces cyano group

The ethylthio group in 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile improves lipophilicity compared to methylthio analogs, potentially enhancing membrane permeability in biological systems .

Synthetic Pathways and Optimization

Halogenation and Thioalkylation

A patented method for synthesizing 2-thioalkyl pyrimidines involves treating a pyrimidinone precursor with a halogenating agent (e.g., phosphorus oxychloride) and a thioalkylating reagent. For example:

  • Halogenation:

    Pyrimidin-4-one+POCl34-Chloropyrimidine intermediate[3]\text{Pyrimidin-4-one} + \text{POCl}_3 \rightarrow \text{4-Chloropyrimidine intermediate}[3]
  • Thioalkylation:

    4-Chloropyrimidine+HS-CH2CH3Base4-Chloro-2-(ethylthio)pyrimidine[3]\text{4-Chloropyrimidine} + \text{HS-CH}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{4-Chloro-2-(ethylthio)pyrimidine}[3]

The cyano group at position 5 is typically introduced via nucleophilic substitution or cyanation reactions using reagents like copper(I) cyanide .

Two-Step Condensation

An alternative route involves condensing S-ethylisothiourea with malonate derivatives under basic conditions, followed by cyclization and functionalization. This method, adapted from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate synthesis , highlights the versatility of pyrimidine ring formation:

S-Ethylisothiourea+Diethyl ethoxymethylene malonatePyrimidine sodium saltPOCl34-Chloro derivative[2]\text{S-Ethylisothiourea} + \text{Diethyl ethoxymethylene malonate} \rightarrow \text{Pyrimidine sodium salt} \xrightarrow{\text{POCl}_3} \text{4-Chloro derivative}[2]

Physicochemical Properties

While direct data for 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is scarce, properties can be extrapolated from analogs:

PropertyValue (Estimate)Source Compound
Log P (octanol-water)2.16–2.23Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Solubility0.075–0.423 mg/mLEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
TPSA~77.38 ŲEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

The cyano group reduces solubility in aqueous media compared to carboxylate esters but increases reactivity toward nucleophiles .

Biological Activities and Applications

Enzyme Inhibition

The compound’s cyano group can act as a hydrogen-bond acceptor, potentially inhibiting enzymes like CYP1A2 . Such interactions are critical in drug design for modulating metabolic pathways.

Industrial and Research Implications

The compound’s synthesis scalability, demonstrated by high-yield protocols (e.g., 92% yield in dichloromethane with triethylamine ), supports its adoption in large-scale applications. Its modular structure also allows for derivatization to optimize bioactivity and physicochemical properties.

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